molecular formula C8H4F2O2 B14754337 Benzene-1,2-dicarbonyl difluoride CAS No. 445-69-2

Benzene-1,2-dicarbonyl difluoride

Cat. No.: B14754337
CAS No.: 445-69-2
M. Wt: 170.11 g/mol
InChI Key: OKZQOHHDISEJFI-UHFFFAOYSA-N
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Description

These compounds share a common 1,2-dicarbonyl benzene backbone but differ in functional groups, leading to distinct chemical and physical properties .

Properties

CAS No.

445-69-2

Molecular Formula

C8H4F2O2

Molecular Weight

170.11 g/mol

IUPAC Name

benzene-1,2-dicarbonyl fluoride

InChI

InChI=1S/C8H4F2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H

InChI Key

OKZQOHHDISEJFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)F)C(=O)F

Origin of Product

United States

Preparation Methods

Historical Context and Industrial Relevance

The demand for aromatic fluorinated compounds has grown significantly due to their unique electronic and steric properties. Benzene-1,2-dicarbonyl difluoride serves as a precursor for fluorinated polyamides and liquid crystals, where its electron-withdrawing fluorine atoms enhance thermal stability and chemical resistance. Traditional routes for synthesizing aryl fluorides, such as the Balz-Schiemann reaction, face limitations in scalability and safety due to diazonium salt instability. Modern approaches focus on direct fluorination of chlorinated precursors, leveraging advances in solvent systems and catalytic agents.

Two-Step Synthesis via Phthaloyl Chloride Intermediate

Preparation of Benzene-1,2-Dicarbonyl Dichloride

Phthaloyl chloride (C₆H₄(COCl)₂) is synthesized from phthalic acid (C₆H₄(COOH)₂) using sulfur oxychloride (SOCl₂) under phase-transfer catalysis:

Reaction Conditions

  • Molar Ratio : 1:2 phthalic acid to SOCl₂
  • Catalyst : Tetra-n-butylammonium bromide (0.03 wt%)
  • Temperature : 80–90°C for 4–6 hours
  • Yield : 92–95% after thin-film evaporation

The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ converts carboxylic acid groups to acid chlorides. Excess SOCl₂ ensures complete conversion and minimizes hydrolysis byproducts.

Fluorination to this compound

The dichloride intermediate undergoes halogen exchange with potassium fluoride (KF) in a polar aprotic solvent:

Optimized Protocol

  • Solvent : Sulfolane (tetramethylene sulfone)
  • Temperature : 220–250°C
  • Molar Ratio : 1:3–5 (phthaloyl chloride to KF)
  • Reaction Time : 8–12 hours
  • Yield : 78–85% after vacuum distillation

The mechanism involves an SN2-type displacement, where fluoride ions attack the electrophilic carbonyl carbon. Sulfolane enhances fluoride nucleophilicity by stabilizing K⁺ ions, while high temperatures overcome kinetic barriers.

Alternative Fluorination Strategies

Hydrofluoric Acid (HF) Mediated Conversion

Anhydrous HF reacts with phthaloyl chloride at 100–120°C to produce the difluoride. However, this method requires specialized Hastelloy reactors due to HF’s corrosivity and poses significant safety risks. Yields remain moderate (65–70%) due to competing hydrolysis.

Microwave-Assisted Fluorination

Recent studies suggest that microwave irradiation (300 W, 180°C) reduces reaction times to 1–2 hours when using KF/Al₂O₃ as a solid-supported catalyst. This approach achieves 80% yield with minimal solvent, though scalability remains unproven.

Critical Process Parameters

Table 1: Comparative Analysis of Fluorination Methods
Method Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
KF/Sulfolane Sulfolane 220–250 8–12 78–85 98.5
HF Batch Toluene 100–120 24 65–70 95.0
Microwave/KF-Al₂O₃ Solvent-free 180 1–2 80 97.0

Purification and Quality Control

Crude this compound is purified via fractional distillation under reduced pressure (20–30 mmHg, boiling point 98–102°C). Analytical characterization employs:

  • ¹⁹F NMR : Single peak at δ −139.5 ppm (CF₃ external reference)
  • IR Spectroscopy : C=O stretch at 1,840 cm⁻¹, C-F stretch at 1,260 cm⁻¹
  • GC-MS : Molecular ion peak at m/z 186 (C₈H₄F₂O₂⁺)

Industrial Scalability and Cost Analysis

The KF/sulfolane method dominates large-scale production due to:

  • Raw Material Costs : KF ($12/kg) and sulfolane ($8/L) offer economical advantages over HF.
  • Throughput : Continuous flow reactors achieve >90% space-time yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonyl difluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form phthalic acid and hydrogen fluoride.

    Reduction: It can be reduced to form phthalic acid derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene-1,2-dicarbonyl difluoride is a dicarbonyl compound with two carbonyl groups (C=O) at the 1 and 2 positions on a benzene ring, and two fluorine atoms attached to the carbonyl carbons. The presence of fluorine enhances its electrophilic character, making it a valuable intermediate in various organic synthesis applications.

Synthesis of this compound

While the search results do not provide specific synthesis methods for this compound, they do mention that it can be synthesized through several methods.

Applications in Organic Synthesis

This compound is primarily used in organic synthesis as an intermediate.

As a Building Block

  • Reactant Versatility this compound can be used to synthesize more complex molecules and modify existing compounds for specific applications.
  • Acrylamide Difluorination Research has shown that modified conditions using a catalyst can give rise to synthetically useful yields in the difluorination of acrylamides .
  • N 1-alkylation of benzotriazoles B(C6F5)3- H2O can be used as the catalyst to achieve N 1-alkylation of benzotriazoles with 1,2-diketones .

Potential applications

  • Medicinal Chemistry Due to its structural characteristics, Benzene-1,3-dicarbonyl difluoride may serve as a lead compound in drug development targeting specific biological processes.

Mechanism of Action

The mechanism of action of 1,2-benzenedicarbonyl difluoride involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The fluorine atoms in the compound are highly electronegative, making the carbonyl carbon atoms more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene-1,2-dicarbonyl Dichloride (Phthaloyl Chloride)

  • Structure : Replaces fluorine with chlorine atoms.
  • Reactivity : Highly reactive due to the electrophilic nature of acyl chlorides. Widely used in synthesizing phthalimides and polymers .
  • Applications : Key intermediate in agrochemicals, pharmaceuticals, and polymer production.
  • Synthesis : Typically derived from phthalic acid via chlorination.

Benzene-1,2-dicarboxylic Acid (Phthalic Acid)

  • Structure : Features hydroxyl groups instead of fluorine.
  • Reactivity : Less reactive than its difluoride or dichloride counterparts. Forms salts and esters readily.
  • Applications : Precursor for dyes, plasticizers (e.g., dibutyl phthalate), and polyester resins .
  • Natural Occurrence: Identified as a phytoconstituent in Strychnos innocua root bark .

Dibutyl Benzene-1,2-dicarboxylate

  • Structure : Ester derivative with butyl groups.
  • Physical Properties : Higher hydrophobicity compared to the difluoride. Boiling point and stability make it suitable as a plasticizer .
  • Applications : Used in polymer stabilization and as a solvent additive.

Benzene-1,2-dicarboxaldehyde (o-Phthaldialdehyde)

  • Structure : Aldehyde groups replace fluorine.
  • Reactivity : Participates in condensation reactions to form heterocycles (e.g., imidazoles).
  • Applications : Fluorescent labeling reagent in biochemical assays .

Comparative Data Table

Compound Molecular Weight CAS Number Reactivity Key Applications Reference
Benzene-1,2-dicarbonyl difluoride Not available Not available Moderate (fluorine’s electronegativity) Hypothesized: Pharmaceuticals, fluorinated polymers Inferred from analogs
Benzene-1,2-dicarbonyl dichloride 203.02 88-95-9 High Polymers, agrochemicals
Benzene-1,2-dicarboxylic acid 166.14 88-99-3 Low Dyes, plasticizers
Dibutyl benzene-1,2-dicarboxylate 334.41 Not available Low Plasticizers, solvents

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